Gallium;titanium -

Gallium;titanium

Catalog Number: EVT-14499504
CAS Number:
Molecular Formula: GaTi
Molecular Weight: 117.590 g/mol
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Product Introduction

Overview

Gallium titanium is a compound that combines gallium and titanium, typically in the form of gallium-doped titanium dioxide or other gallium-titanium oxides. These compounds have garnered attention due to their unique properties and potential applications in various fields, including electronics, optics, and biomedicine. Gallium can replace titanium in certain structures, leading to modifications in physical and chemical properties that enhance performance in specific applications.

Source

Gallium titanium compounds are primarily synthesized from gallium and titanium precursors through various chemical methods. The most common sources include gallium chloride, titanium dioxide, and other metal oxides. Research has focused on optimizing synthesis methods to enhance the properties and applications of these compounds.

Classification

Gallium titanium compounds can be classified based on their structure and composition:

  • Gallium-doped Titanium Dioxide: Used in photocatalysis and as a semiconductor.
  • Gallium Titanium Oxides: Exhibiting unique electronic and optical properties.
  • Gallium Alloys with Titanium: Used in metallurgical applications.
Synthesis Analysis

Methods

The synthesis of gallium titanium compounds can be achieved through several methods:

  1. Sol-Gel Method: This involves the hydrolysis of metal alkoxides to form a gel, which is then dried and calcined to produce nanoparticles. For example, gallium-doped titanium dioxide nanoparticles can be synthesized using a non-aqueous sol-gel route that allows for precise control over the doping concentration .
  2. Solid-State Reaction: This method involves mixing solid precursors at high temperatures to form the desired compound. It has been used to investigate the solubility of gallium in titanium oxide matrices .
  3. Liquid Phase Deposition: A technique where a solution containing gallium and titanium precursors is used to deposit thin films on substrates such as gallium arsenide chips. This method allows for controlled growth of titanium dioxide films with varying thicknesses .

Technical Details

The choice of synthesis method significantly influences the resulting material's morphology, crystallinity, and properties. For instance, the sol-gel method often results in smaller particle sizes with high surface area, while solid-state synthesis may yield larger crystals with different phase compositions.

Molecular Structure Analysis

Structure

The molecular structure of gallium titanium compounds varies depending on the specific phase and composition. In gallium-doped titanium dioxide, for instance, gallium ions can occupy lattice positions traditionally held by titanium ions, leading to a modified crystal structure that can enhance photocatalytic activity.

Data

  • Lattice Parameters: The lattice parameters change with varying concentrations of gallium in the titanium oxide matrix. For example, studies have shown that increasing gallium content leads to changes in lattice dimensions due to ionic size differences between gallium and titanium .
  • Crystal Phases: Gallium-doped titanium dioxide can exist in various phases such as anatase or rutile, depending on the synthesis conditions like temperature and precursor concentrations .
Chemical Reactions Analysis

Reactions

Gallium titanium compounds participate in several chemical reactions:

  1. Photocatalytic Reactions: Gallium-doped titanium dioxide exhibits enhanced photocatalytic activity under UV light due to improved charge separation facilitated by gallium doping.
  2. Redox Reactions: The presence of gallium can alter the redox potential of titanium oxides, enhancing their ability to participate in oxidation-reduction processes.

Technical Details

The reactivity of these compounds is often evaluated using techniques such as UV-visible spectroscopy to monitor changes in absorbance during photocatalytic degradation experiments.

Mechanism of Action

Process

The mechanism by which gallium influences the properties of titanium compounds involves several key processes:

  1. Ionic Substitution: Gallium ions replace some titanium ions in the lattice structure, affecting electronic band structure and enhancing photocatalytic performance.
  2. Defect Formation: The introduction of gallium creates oxygen vacancies that can act as active sites for reactions.

Data

Studies indicate that the incorporation of gallium leads to improved stability and activity in catalytic applications compared to pure titanium dioxide .

Physical and Chemical Properties Analysis

Physical Properties

  • Color and Appearance: Gallium-doped titanium oxides often display altered colors due to changes in light absorption characteristics.
  • Morphology: The particle size typically ranges from 10 nm to several micrometers depending on the synthesis method used .

Chemical Properties

  • Stability: Gallium-containing compounds generally exhibit enhanced thermal stability compared to their undoped counterparts.
  • Reactivity: Increased reactivity under UV light makes these materials suitable for environmental applications like pollutant degradation.
Applications

Gallium titanium compounds have diverse applications across various scientific fields:

  • Photocatalysis: Used for environmental remediation by degrading organic pollutants under UV light.
  • Biomedical Devices: Gallium-doped implants show promise for inhibiting osteoclastogenesis, making them suitable for orthopedic applications .
  • Electronics: Thin films of gallium-doped titanium dioxide are explored for use in sensors and optoelectronic devices due to their semiconducting properties.
Synthesis Methodologies of Gallium-Titanium Intermetallic Systems

Solid-State Reaction Protocols for Ti-Ga Phase Formation

Solid-state reaction remains a fundamental technique for synthesizing titanium-gallium intermetallics, relying on diffusion-controlled atomic mixing of elemental precursors at elevated temperatures. The Ti-Ga binary system exhibits complex phase behavior, with gallium acting as an α-phase stabilizer in titanium. According to the equilibrium phase diagram, the α-Ti phase field extends to approximately 13 at.% (17.9 wt.%) Ga at 600°C. Higher Ga concentrations lead to the formation of ordered intermetallic phases like Ti₃Ga (DO₁₉ hexagonal structure), which precipitates coherently within the α-Ti matrix [4] [5].

The synthesis typically involves high-purity Ti and Ga powders blended in stoichiometric ratios, compacted, and subjected to prolonged annealing under inert atmosphere or vacuum. Key parameters governing phase purity and homogeneity include:

  • Annealing Temperature: Must exceed 800°C to overcome kinetic barriers for interdiffusion but remain below the α→β transition temperature (which increases with Ga content).
  • Homogenization Duration: Extended holds (10–100 hours) ensure compositional equilibrium and mitigate concentration gradients [4].
  • Cooling Rate: Controlled cooling prevents undesirable phase segregation; furnace cooling favors ordered Ti₃Ga formation, while quenching may retain metastable solid solutions.

Table 1: Solid-State Synthesis Parameters for Ti-Ga Intermetallics

Ga Content (wt.%)Annealing Temp. (°C)Duration (h)Major Phase(s)Identified Intermetallic
812002α-Ti-
10100024α-Ti + α₂Ti₃Ga
17.9800100α₂Ti₃Ga

Microstructural analysis reveals that Ga additions significantly enhance hardness due to solid-solution strengthening. For instance, Ti-8wt%Ga exhibits a Vickers hardness of ~400 HV, substantially higher than unalloyed titanium (~150 HV) or Ti-6Al-4V (~350 HV) [4]. However, excessive Ga or inadequate homogenization can induce brittleness through oxide/nitride inclusions or persistent α₂ precipitates.

Vacuum Arc Melting and Homogenization Parameters

Vacuum arc melting (VAM) is the industrial-scale method for producing bulk, homogeneous Ti-Ga alloys with minimal contamination. This process involves repeated melting of titanium and gallium charges under high vacuum (10⁻²–10⁻³ Pa) using a DC arc, followed by controlled solidification in water-cooled copper crucibles. The ultra-high temperatures (>2000°C) achieve complete liquefaction and mixing of constituents, while the vacuum environment prevents oxidation and volatile loss of gallium [1] [4].

Post-casting homogenization is critical for alleviating microsegregation (coring) inherent to rapid solidification. Industrially produced Ti-8wt%Ga ingots undergo homogenization at 1200°C for 2 hours under vacuum, followed by furnace cooling. This treatment dissolves Ga-rich microsegregates, promoting a single-phase α-Ti microstructure confirmed by XRD [4]. Key advantages of VAM + homogenization include:

  • Density Achievement: Near-theoretical density (>99.5%) essential for mechanical integrity.
  • Oxygen Sensitivity: Alloys with >500 ppm oxygen exhibit severe embrittlement; VAM minimizes interstitial pickup [4].
  • Scalability: Suitable for ingots exceeding several kilograms, facilitating biomedical implant production [1].

Table 2: Properties of Vacuum Arc-Melted and Homogenized Ti-8wt%Ga Alloy

PropertyTi-8wt%GaTi-6Al-4VMeasurement Method
Young's Modulus (GPa)110–115110Nanoindentation/Tensile Test
0.2% Compressive Yield (MPa)1066–1083825Compression Test
Vickers Hardness (HV)~400~350Microhardness
Phase Compositionα-Tiα+βXRD

Despite high compressive strength, Ti-8wt%Ga displays tensile brittleness (UTS ~427 MPa, near-zero ductility) attributed to residual oxygen/nitrogen embrittlement. Ongoing optimization focuses on refining vacuum purity and post-homogenization thermo-mechanical processing [4].

Thermochemical Surface Modification Techniques

Thermochemical surface modification leverages the mobility of gallium atoms within titanium substrates or coatings to engineer near-surface intermetallic layers with enhanced functionality. Two prominent approaches include:

Liquid Metal (LM) Mediated Synthesis: Gallium-based liquid metals (e.g., EGaIn: 75.5% Ga, 24.5% In) serve as solvents and reducing agents. Titanium substrates immersed in LM alloys under inert atmosphere at 200–400°C undergo Ga diffusion and intermetallic formation. The low reduction potential of Ga (E°(Ga³⁺/Ga) = −0.529 V vs. SHE) facilitates concurrent reduction of dissolved transition metal cations (e.g., Ni²⁺, Co²⁺), forming adherent TiₓGa/transition metal nanocomposites. This technique yields conformal coatings with tunable thickness (50–500 nm) and catalytic activity [3] [6].

Selective Oxidation: Near-α titanium alloys (e.g., Ti-7Al-3Ga-6Zr) develop protective oxide scales when exposed to oxygen at 650–750°C. Gallium enrichment at the oxide-metal interface enhances scale adhesion and suppresses spallation. Ga³⁺ dissolves into Al₂O₃ domains within the oxide layer, forming (Al,Ga)₂O₃ solid solutions that inhibit oxygen diffusion more effectively than pure Al₂O₃. Parabolic oxidation kinetics dominate at 650°C, while higher temperatures induce parabolic-cubic behavior [4] [8].

These surface-engineered intermetallics find application in electrocatalysis (e.g., ordered CoGa nanoparticles on graphene for nitrate reduction) and oxidation-resistant components [6] [8].

Hydrothermal Ion-Exchange Processes for Ga-Ti-O Structures

Hydrothermal synthesis enables low-temperature crystallization of Ga-doped titanium dioxide (Ga-TiO₂) with controlled defect chemistry and visible-light photoactivity. This method involves dissolving titanium precursors (e.g., TiOSO₄) and gallium salts (e.g., Ga(NO₃)₃) in aqueous media, followed by crystallization in autoclaves at 150–220°C for 6–24 hours. Key reaction mechanisms include:

  • In-situ Crystallization: Hydrolysis of Ti⁴⁺ and Ga³⁺ forms amorphous hydrous oxides, progressively dehydrating to nanocrystalline anatase.
  • Ion Incorporation: Ga³⁺ substitutes Ti⁴⁺ in the anatase lattice, facilitated by similar ionic radii (Ga³⁺: 62 pm, Ti⁴⁺: 68 pm). Charge compensation occurs via oxygen vacancy (V_O••) formation [2].

Table 3: Hydrothermal Synthesis and Properties of Ga-TiO₂ Nanopowders

Ga Doping (mol%)Hydrothermal Temp. (°C)Crystallite Size (nm)Band Gap (eV)Visible-Light Photoactivity (k, min⁻¹)
0 (Pure TiO₂)15010–153.200.005
0.115010–153.120.018
0.615010–153.050.025
1.215010–152.980.019

Optimal doping occurs at 0.6 mol% Ga, enhancing methylene blue degradation rates 5-fold compared to undoped TiO₂ under visible light. Excess Ga (>1.0 mol%) forms charge recombination centers (e.g., Ga₂O₃ clusters), reducing photoactivity. The oxygen vacancies introduced by Ga doping create mid-gap states, narrowing the bandgap and improving electron-hole separation efficiency [2].

Properties

Product Name

Gallium;titanium

IUPAC Name

gallium;titanium

Molecular Formula

GaTi

Molecular Weight

117.590 g/mol

InChI

InChI=1S/Ga.Ti

InChI Key

YXUQHTDQKKCWNG-UHFFFAOYSA-N

Canonical SMILES

[Ti].[Ga]

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